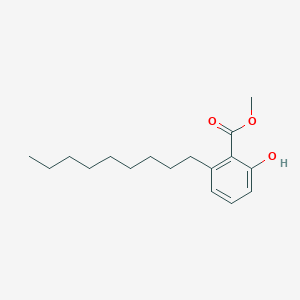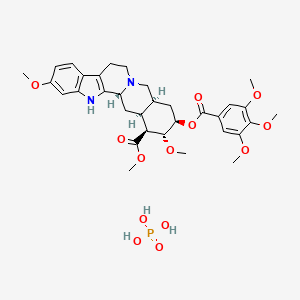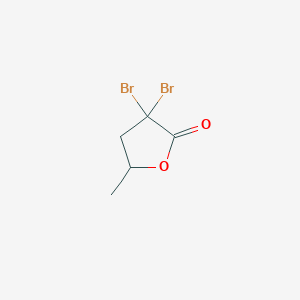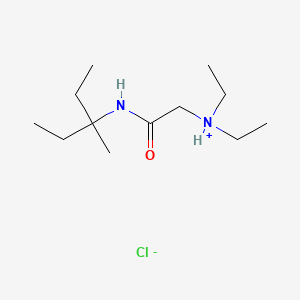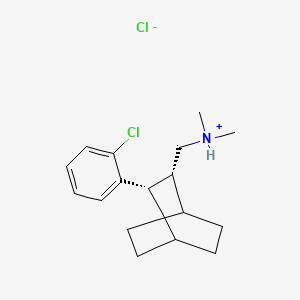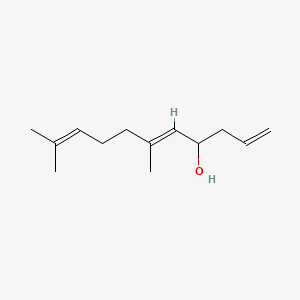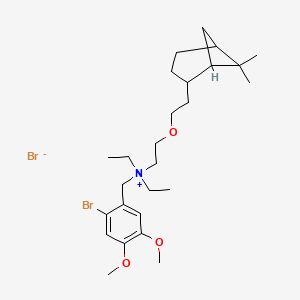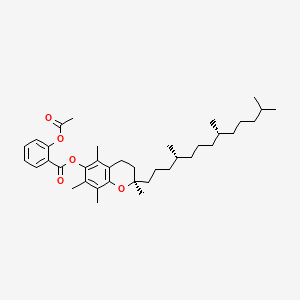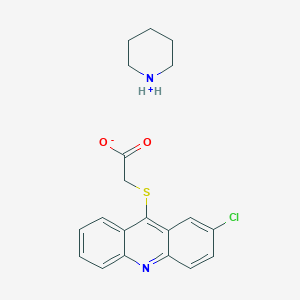
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium is a complex organic compound that combines the structural features of acridine, sulfanylacetate, and piperidine. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties. Piperidine, a six-membered heterocyclic amine, is widely used in the synthesis of pharmaceuticals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium typically involves the following steps:
Formation of 2-Chloroacridine: This can be achieved through the chlorination of acridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfanylation: The 2-chloroacridine is then reacted with thioglycolic acid or its derivatives to form 2-(2-chloroacridin-9-yl)sulfanylacetate.
Quaternization: Finally, the sulfanylacetate derivative is quaternized with piperidine to form the piperidin-1-ium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The acridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation (e.g., Pd/C, H2)
Substitution: Nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced acridine derivatives
Substitution: Amino or thiol-substituted acridine derivatives.
Scientific Research Applications
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive acridine and piperidine moieties.
Industry: Utilized in the development of dyes and pigments due to the chromophoric acridine structure
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in pharmaceuticals for their versatile chemical properties
Uniqueness
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium is unique due to its combination of acridine and piperidine moieties, which confer both DNA intercalation and receptor/enzyme modulation properties. This dual functionality makes it a promising candidate for drug development and other scientific applications .
Properties
| 106636-59-3 | |
Molecular Formula |
C20H21ClN2O2S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium |
InChI |
InChI=1S/C15H10ClNO2S.C5H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-2-4-6-5-3-1/h1-7H,8H2,(H,18,19);6H,1-5H2 |
InChI Key |
UXLJDDZFILQSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


